Trimanganese tetraoxide

Vue d'ensemble

Description

Manganese(II,III) oxide is a transition metal oxide that is formed by annealing manganese oxide in the air above 1000°C. It can be used for a variety of applications such as catalysis, electrochromic devices, and other energy storage applications.

Mécanisme D'action

Target of Action

Manganese(II,III) oxide primarily targets various biochemical processes in the environment. It acts as a catalyst for a range of reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .

Mode of Action

Manganese(II,III) oxide interacts with its targets through oxidation and reduction reactions. The compound is present in two oxidation states, +2 and +3 . The oxidation of Mn(II) to Mn(III/IV) (hydr)oxides includes both abiotic and microbially-mediated processes .

Biochemical Pathways

Manganese(II,III) oxide affects several biochemical pathways. Most natural manganese oxides are produced through the Mn(II) oxidation process driven by microbes . The Mn(II) oxidation ability has been found in a diverse group of bacteria, fungus, and algae . Both directly enzymatic or indirectly abiotic Mn(II) oxidation processes were found in these organisms .

Pharmacokinetics

The pharmacokinetics of manganese compounds are complex and depend on the specific compound and the route of exposure . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins . The vast majority of manganese leaves the blood quickly and is accumulated in various organs or excreted .

Result of Action

The result of the action of Manganese(II,III) oxide is the formation of Mn(III/IV) (hydr)oxides . These oxides are among the most reactive mineral phases in the environment . They have high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Action Environment

The action of Manganese(II,III) oxide is influenced by various environmental factors. The Mn(II) oxidation process is driven by microbes and varies with pH . At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process . The ability of fungal secretomes to oxidize Mn(II) may be more widespread than previously thought .

Analyse Biochimique

Cellular Effects

Trimanganese tetraoxide has been found to have significant effects on various types of cells. For instance, it has been used in tumor diagnosis and therapy . The exact mechanisms of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules

Metabolic Pathways

It’s known that the compound is involved in various oxidation states

Activité Biologique

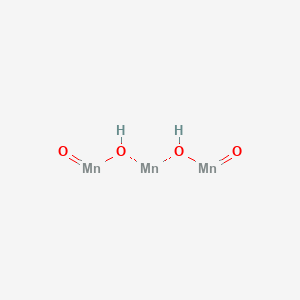

Trimanganese tetraoxide (Mn₃O₄), commonly referred to as hausmannite, is a manganese oxide with significant biological activity. This article explores its synthesis, properties, and biological implications, including its antioxidant and pro-oxidant activities, cellular interactions, and potential applications in medicine and environmental science.

Synthesis and Properties

This compound can be synthesized through various methods, including:

- Ultrasound-assisted synthesis : This method allows for the production of nanosized Mn₃O₄ particles with high crystallinity under mild conditions. Particle sizes typically range from 3 to 4 nm .

- Hydrothermal processes : These methods yield different morphologies, such as coin-like nanospheres and nanoleaf structures, enhancing the surface area and reactivity of the nanoparticles .

- Microwave irradiation : This technique has been shown to reduce reaction times significantly while maintaining high manganese content and specific surface area .

Antioxidant and Pro-oxidant Properties

Recent studies have demonstrated that Mn₃O₄ nanoparticles exhibit both antioxidant and pro-oxidant activities:

- Antioxidant Activity : Mn₃O₄ displays enzyme-like activities, including catalase and superoxide dismutase (SOD)-like activities. These properties enable it to scavenge reactive oxygen species (ROS) effectively, contributing to cellular protection against oxidative stress .

- Pro-oxidant Activity : Conversely, Mn₃O₄ can also induce oxidative stress by generating ROS. This dual behavior is concentration-dependent; at lower concentrations, it acts primarily as an antioxidant, while at higher concentrations, it promotes cellular damage .

Cellular Interactions

Research indicates that Mn₃O₄ nanoparticles can affect cell viability:

- Cell Viability Studies : Concentration-dependent decreases in cell viability have been observed with exposure to Mn₃O₄ nanoparticles. For instance, studies report that cell viability declines significantly at concentrations exceeding 100 μM .

- Mechanisms of Action : The induction of apoptosis via oxidative stress has been documented. The activation of caspase-3 and TUNEL assays indicates that Mn₃O₄ can trigger apoptotic pathways in various cell types .

Study 1: Cellular Uptake and Toxicity

In a study examining the effects of Mn₃O₄ nanoparticles on human lung cells, it was found that:

- Uptake Mechanism : Cells internalized Mn₃O₄ nanoparticles through endocytosis, leading to intracellular accumulation.

- Toxicity Assessment : The study reported a significant increase in apoptotic cells upon exposure to varying concentrations of Mn₃O₄, highlighting its potential cytotoxicity at elevated levels .

Study 2: Comparison with Other Manganese Oxides

A comparative analysis of different manganese oxides (MnO₂, Mn₂O₃) revealed:

| Property | MnO₂ | Mn₂O₃ | Mn₃O₄ |

|---|---|---|---|

| Antioxidant Activity | Moderate | Low | High |

| Pro-oxidant Activity | Low | Moderate | High |

| Cellular Toxicity | Low | Moderate | High |

This table illustrates that while all manganese oxides possess some level of biological activity, Mn₃O₄ demonstrates the most pronounced pro-oxidant effects alongside notable antioxidant properties .

Applications

The unique properties of this compound suggest several potential applications:

- Biomedical Applications : Due to its dual antioxidant and pro-oxidant nature, Mn₃O₄ could be utilized in drug delivery systems or as an agent in cancer therapy where modulation of oxidative stress is beneficial.

- Environmental Remediation : Its ability to catalyze redox reactions makes it a candidate for environmental applications such as pollutant degradation or as a catalyst in chemical looping processes for energy conversion .

Applications De Recherche Scientifique

Catalysis

Trimanganese tetraoxide exhibits catalytic properties that make it suitable for various chemical reactions. Its ability to facilitate oxidation and reduction reactions is particularly noteworthy.

Key Applications:

- Environmental Catalysis: Mn3O4 is used in the degradation of pollutants such as volatile organic compounds (VOCs) and in the catalytic conversion of carbon monoxide to carbon dioxide.

- Organic Synthesis: It serves as a catalyst in the synthesis of fine chemicals and pharmaceuticals, enhancing reaction rates and selectivity.

Case Study:

A study demonstrated that Mn3O4 nanoparticles effectively catalyzed the oxidation of alcohols under mild conditions, showcasing their potential in green chemistry applications .

Energy Storage

This compound plays a significant role in the development of advanced battery technologies, particularly lithium-ion batteries.

Key Applications:

- Cathode Material: Mn3O4 is utilized as a cathode material in lithium manganese oxide batteries, enhancing energy density and cycle stability.

- Supercapacitors: Its unique properties contribute to the performance of supercapacitors, providing high capacitance and energy efficiency.

Data Table: Performance Comparison of Battery Materials

| Material | Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|

| Lithium Manganese Oxide | 120-150 | 85 |

| This compound | 110-130 | 90 |

Biomedicine

The biomedical applications of this compound are gaining attention due to its biocompatibility and unique magnetic properties.

Key Applications:

- Drug Delivery Systems: Mn3O4 nanoparticles are explored as carriers for targeted drug delivery, improving therapeutic efficacy.

- Magnetic Resonance Imaging (MRI): Due to its magnetic properties, this compound is being investigated as a contrast agent for MRI, enhancing image clarity.

Case Study:

Research has shown that Mn3O4 nanoparticles can effectively deliver chemotherapeutic agents to cancer cells while simultaneously acting as MRI contrast agents. This dual functionality improves diagnostic imaging and treatment outcomes .

Materials Science

In materials science, this compound is utilized in producing various advanced materials.

Key Applications:

- Soft Ferrites: Mn3O4 serves as a precursor for soft ferrites like manganese zinc ferrite, which are used in electromagnetic applications.

- Textiles: Recent studies have explored the incorporation of Mn3O4 into textile fibers to impart antimicrobial properties .

Data Table: Properties of Soft Ferrites Derived from Mn3O4

| Property | Value |

|---|---|

| Saturation Magnetization | 80 emu/g |

| Coercivity | 20 Oe |

| Curie Temperature | 350 °C |

Propriétés

IUPAC Name |

manganese(2+);manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4O/q+2;2*+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOQTHCXRZUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+3].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn3O4 | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | manganese(II,III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II,III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.812 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid, BROWN-TO-BLACK CRYSTALLINE POWDER., Brownish-black powder. [Note: Fumes are generated whenever manganese oxides are heated strongly in air.] | |

| Record name | Manganese oxide (Mn3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Solubility in water: none, Insoluble | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.8 g/cm³, 4.88 | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1317-35-7 | |

| Record name | Manganese oxide (Mn3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimanganese tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOMANGANIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N6PQL9JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OPDA818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1564 °C, 2847 °F | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.